Enhanced Lipophilicity from Ortho Substitution
The ortho substitution of the aminomethyl group increases the calculated LogP of 2-(aminomethyl)benzonitrile to 1.72, compared with approximately 0.96 for the para isomer (4-(aminomethyl)benzonitrile) [1]. This 0.76 log unit difference in lipophilicity can significantly impact membrane permeability, protein binding, and metabolic stability—key parameters in lead optimisation. The meta isomer (LogP ~1.3–1.4) sits between the two extremes . For procurement decisions, the higher LogP of the ortho isomer makes it a preferred starting material when designing CNS-penetrant candidates or when higher logD is required for target engagement.
vs para 0.96; vs meta ~1.3–1.4
Δ +0.76 vs para
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.72 |
| Comparator Or Baseline | 4-(Aminomethyl)benzonitrile: cLogP = 0.96; 3-(Aminomethyl)benzonitrile: cLogP ≈ 1.3–1.4 |
| Quantified Difference | ΔLogP = +0.76 vs para; ~+0.3–0.4 vs meta |
| Conditions | Predicted LogP values from Molbase / ChemSpider databases |
Why This Matters
The ~0.8 log unit higher lipophilicity of the 2-isomer directly influences its suitability as a building block for CNS drug discovery programmes where increased LogP correlates with improved blood-brain barrier penetration.
- [1] Molbase. 2-Cyanobenzylamine; LogP = 1.71728. Available at: https://qiye.molbase.cn View Source
